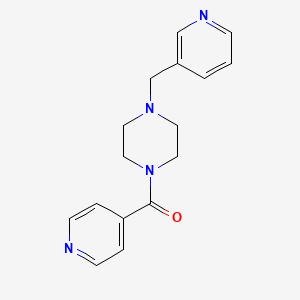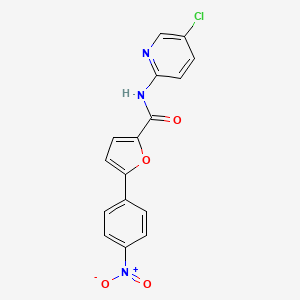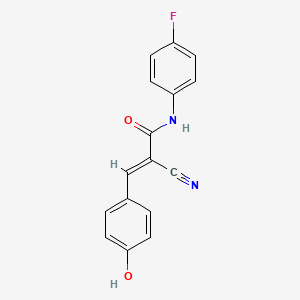![molecular formula C12H13ClN2O2S B5719131 1-[(4-chloro-2-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5719131.png)
1-[(4-chloro-2-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-chloro-2-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole, commonly known as sulcotrione, is a herbicide that is widely used in the agricultural industry to control the growth of weeds. Sulcotrione belongs to the family of pyrazolone compounds that are known for their broad-spectrum herbicidal activity.
Mecanismo De Acción
Sulcotrione acts by inhibiting the activity of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in the biosynthesis of plastoquinone, an essential component of the photosynthetic electron transport chain in plants. Inhibition of HPPD leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
Sulcotrione has been shown to have a low toxicity profile and does not cause any significant adverse effects on human health. However, studies have reported that sulcotrione can cause oxidative stress and DNA damage in plants, which may have implications for the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sulcotrione is widely used in laboratory experiments as a tool for studying the biosynthesis of plastoquinone and the mechanism of action of HPPD inhibitors. One of the advantages of using sulcotrione is its high potency and specificity for HPPD, which allows for the selective inhibition of this enzyme. However, one of the limitations of using sulcotrione is its low solubility in water, which can make it difficult to prepare solutions of the compound for use in experiments.
Direcciones Futuras
There are several areas of future research that could be explored with regards to sulcotrione. One area of interest is the development of new HPPD inhibitors based on the structure of sulcotrione. Another area of interest is the exploration of the anti-inflammatory, anti-tumor, and anti-microbial properties of sulcotrione for the development of new drugs. Finally, the potential environmental impact of sulcotrione on non-target organisms and ecosystems should be further investigated.
Métodos De Síntesis
Sulcotrione can be synthesized using a multi-step process that involves the reaction of 4-chloro-2-methylphenylsulfonyl chloride with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid in the presence of a base. The resulting product is then purified using column chromatography to obtain pure sulcotrione.
Aplicaciones Científicas De Investigación
Sulcotrione has been extensively studied for its herbicidal activity and has been found to be effective against a wide range of weeds. In addition to its herbicidal activity, sulcotrione has also been studied for its potential as a lead compound for the development of new drugs. Several studies have reported the anti-inflammatory, anti-tumor, and anti-microbial properties of sulcotrione.
Propiedades
IUPAC Name |
1-(4-chloro-2-methylphenyl)sulfonyl-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2S/c1-8-6-11(13)4-5-12(8)18(16,17)15-10(3)7-9(2)14-15/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBSWBGXUIHJKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1S(=O)(=O)C2=C(C=C(C=C2)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-methylphenyl)sulfonyl-3,5-dimethylpyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5719049.png)

![2-[(2-chloro-6-nitrobenzyl)thio]-4,6(1H,5H)-pyrimidinedione](/img/structure/B5719060.png)



![2-(4-morpholinylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B5719084.png)
![1-[(2-methoxy-1-naphthyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B5719094.png)
![2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(tert-butyl)acetamide](/img/structure/B5719110.png)




